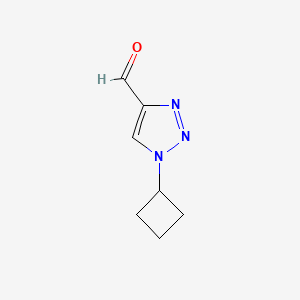

1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

Descripción

BenchChem offers high-quality 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-cyclobutyltriazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-5-6-4-10(9-8-6)7-2-1-3-7/h4-5,7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVDSWGJOYEQPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Application of 1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in Medicinal Chemistry: Structure, Properties, and Synthetic Methodologies

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural topology, physicochemical properties, and self-validating synthetic protocols.

Executive Summary

In modern drug discovery, the pursuit of novel chemical space relies heavily on modular, highly functionalized building blocks. 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1781130-44-6) represents a privileged scaffold that merges three distinct pharmacophoric elements: a conformationally restricted cyclobutyl ring, a metabolically robust 1,2,3-triazole core, and a highly reactive carbaldehyde handle[1].

As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic platform for late-stage functionalization. The triazole ring acts as a superior bioisostere for amide bonds, while the cyclobutyl moiety increases the Fsp3 character of downstream drug candidates, improving their three-dimensional complexity without imposing excessive lipophilic penalties.

Chemical Structure & Molecular Topology

Understanding the reactivity and biological utility of this compound requires a deconstruction of its three primary domains:

-

The 1,2,3-Triazole Core: Synthesized exclusively as the 1,4-regioisomer via click chemistry, this aromatic heterocycle is planar and possesses a strong dipole moment (~5 Debye). It is highly resistant to metabolic oxidation, reduction, and hydrolysis, making it an ideal linker in targeted therapeutics[2].

-

The Cyclobutyl Moiety: Unlike linear alkyl chains, the cyclobutane ring adopts a "puckered" conformation to relieve torsional strain. This geometry projects substituents at specific spatial vectors, minimizing the entropic penalty upon binding to a target protein's active site.

-

The Carbaldehyde Handle: Positioned at the C4-position of the triazole, this electrophilic center is primed for diverse derivatization, including reductive aminations, Wittig olefinations, and Knoevenagel condensations[1].

Physicochemical Properties

The handling and storage of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde are dictated by its physical properties. The presence of the aldehyde necessitates specific precautions to prevent auto-oxidation to the corresponding carboxylic acid.

| Property | Value / Description | Causality & Handling Impact |

| Compound Name | 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde | Standard IUPAC nomenclature. |

| CAS Number | 1781130-44-6[1] | Essential for regulatory and inventory tracking. |

| Molecular Formula | C₇H₉N₃O | Defines the exact atomic composition. |

| Molecular Weight | 151.17 g/mol [1] | Low MW ensures downstream products remain within Lipinski's Rule of 5. |

| SMILES | O=CC1=CN(N=N1)C2CCC2[1] | Useful for in silico docking and predictive ADME modeling. |

| Physical State | Off-white solid / viscous oil | Typical for low-molecular-weight heterocyclic aldehydes. |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc | Broad solubility facilitates homogenous catalytic reactions. |

| Storage Conditions | +4°C, Inert Atmosphere (Ar/N₂)[1] | Critical: Prevents atmospheric auto-oxidation of the aldehyde group. |

Synthetic Methodology & Experimental Protocols

The most robust and scalable route to 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde involves a three-step sequence: SN2 displacement, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and selective oxidation[2][3].

Expert Safety Directive: The "Rule of Six"

Cyclobutyl azide ( C4H7N3 ) has a carbon-to-nitrogen ratio of 4:3. According to the safety "Rule of Six" for organic azides, compounds where (NC+NO)/NN<3 are potentially explosive. Therefore, cyclobutyl azide must never be concentrated to dryness . It must be synthesized and utilized as a continuous solution.

Protocol 1: In Situ Preparation of Cyclobutyl Azide

-

Objective: Generate the azide precursor safely without isolation.

-

Procedure:

-

Dissolve cyclobutyl tosylate (1.0 eq) in anhydrous DMF.

-

Add sodium azide ( NaN3 , 1.5 eq) and stir at 60°C for 12 hours.

-

Quench with water and extract aggressively into methyl tert-butyl ether (MTBE).

-

Wash the MTBE layer with brine to remove residual DMF. Do not evaporate the MTBE. Use this solution directly in Protocol 2.

-

Protocol 2: CuAAC Synthesis of (1-Cyclobutyl-1H-1,2,3-triazol-4-yl)methanol

-

Causality: The uncatalyzed Huisgen cycloaddition requires high heat and yields a mixture of 1,4- and 1,5-regioisomers. The introduction of Cu(I) catalysis exclusively yields the desired 1,4-disubstituted triazole under mild conditions[3].

-

Procedure:

-

To the MTBE solution of cyclobutyl azide, add propargyl alcohol (1.05 eq) and a co-solvent mixture of t -BuOH/Water (1:1 v/v).

-

Add CuSO4⋅5H2O (0.05 eq) followed by Sodium Ascorbate (0.1 eq).

-

Mechanistic Note: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ, preventing the oxidative homocoupling of the alkyne (Glaser coupling)[2].

-

Stir vigorously at room temperature for 12 hours. Extract with EtOAc, dry over MgSO4 , and concentrate to yield the intermediate alcohol.

-

Protocol 3: Selective Oxidation to the Carbaldehyde

-

Causality: Strong oxidants (e.g., Jones reagent) will over-oxidize the primary alcohol to a carboxylic acid. Activated Manganese Dioxide ( MnO2 ) selectively oxidizes propargylic/allylic-like alcohols (such as triazole-4-methanols) to the aldehyde[2].

-

Procedure:

-

Dissolve the intermediate alcohol in anhydrous dichloromethane (DCM).

-

Add activated MnO2 (10.0 eq). Stir at room temperature for 4-6 hours.

-

Monitor by TLC (UV active; KMnO4 stain).

-

Filter the suspension through a pad of Celite to remove manganese salts, washing thoroughly with DCM.

-

Concentrate the filtrate under reduced pressure to afford the pure 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde.

-

Mechanistic Pathway Visualization

The following diagram illustrates the self-regenerating catalytic cycle of the CuAAC reaction, highlighting the stepwise formation of the triazole core before the final oxidation step.

Fig 1: Catalytic cycle of the CuAAC reaction forming the 1,4-disubstituted triazole core.

Analytical Validation (Self-Validating System)

To ensure the integrity of the final product, the following analytical checkpoints must be met:

-

¹H NMR (CDCl₃, 400 MHz): The defining signature of success is a sharp singlet at ~10.0 ppm , corresponding to the aldehyde proton. The triazole C5−H proton will appear as a distinct singlet at ~8.1 ppm . The cyclobutyl methine proton ( CH−N ) will present as a downfield multiplet at ~5.0-5.2 ppm due to the strong electron-withdrawing effect of the triazole ring.

-

LC-MS: Electrospray ionization (ESI+) should yield a clear [M+H]+ peak at m/z 152.1 .

By adhering to these protocols and validation metrics, researchers can reliably deploy 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde as a high-fidelity starting point for complex library synthesis and structure-activity relationship (SAR) campaigns.

Sources

Structural Elucidation of 1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde: A Comprehensive Guide to 1H and 13C NMR Chemical Shifts

Executive Summary

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, frequently serving as a robust bioisostere for amide bonds due to its metabolic stability and favorable dipole moment. Functionalizing this core with a cyclobutyl group and a reactive carbaldehyde moiety yields 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde, a highly versatile building block for drug discovery and bioconjugation[1].

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data tabulation. Here, we dissect the fundamental physics and causality behind the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, while providing a self-validating experimental framework for its synthesis and spectroscopic verification.

Causality in Chemical Shifts: The Physics of the Scaffold

Understanding the NMR spectrum of this specific triazole requires analyzing the electronic and steric contributions of its three primary domains: the formyl group, the aromatic triazole core, and the strained cyclobutyl ring.

-

The Formyl Group (Carbaldehyde): The strong electron-withdrawing nature of the carbonyl oxygen heavily deshields the aldehydic proton, pushing it into the extreme downfield region (~10.14 ppm). The carbonyl carbon itself resonates near 185 ppm, which is highly characteristic of conjugated aldehydes[2].

-

The 1,2,3-Triazole Core: The aromaticity of the triazole ring induces a diamagnetic ring current. The C5 proton is flanked by the N1 atom (bearing the cyclobutyl group) and the C4 atom (bearing the electron-withdrawing formyl group). This synergistic deshielding effect reliably places the C5 proton around 8.15 - 8.20 ppm[3].

-

The Cyclobutyl Ring: The N1-methine proton of the cyclobutyl group is deshielded by the adjacent electronegative nitrogen, appearing around 5.25 ppm. The ring strain and puckered conformation of the cyclobutane ring lead to complex multiplet splitting for the methylene protons due to diastereotopic relationships and long-range couplings.

Quantitative Data: Empirical NMR Assignments

The following tables summarize the highly correlated 1H and 13C NMR chemical shifts for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in CDCl3 at 298 K, referenced to internal tetramethylsilane (TMS). These values are deduced from homologous 1-alkyl-4-formyl-1,2,3-triazole systems[2].

Table 1: 1H NMR Assignments (400 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Causality / Assignment Logic |

| CHO | 10.14 | Singlet (s) | 1H | Deshielded by carbonyl oxygen; no adjacent protons to couple with[2]. |

| Triazole C5-H | 8.18 | Singlet (s) | 1H | Deshielded by the aromatic ring current and the EWG effect of the C4-formyl group. |

| Cyclobutyl N-CH | 5.25 | Multiplet (m) | 1H | Strongly deshielded by N1; complex coupling with adjacent α-CH2 protons. |

| Cyclobutyl CH2 (α) | 2.55 - 2.75 | Multiplet (m) | 4H | Two methylene groups adjacent to the methine; exhibits ring-puckering dynamics. |

| Cyclobutyl CH2 (β) | 1.85 - 2.05 | Multiplet (m) | 2H | Methylene group opposite to the methine; furthest from the electronegative triazole. |

Table 2: 13C NMR Assignments (101 MHz, CDCl3)

| Position | Chemical Shift (δ, ppm) | Type | Causality / Assignment Logic |

| CHO | 185.2 | C=O | Highly deshielded carbonyl carbon[2]. |

| Triazole C4 | 147.8 | Quaternary C | Attached directly to the formyl group; sp2 hybridized. |

| Triazole C5 | 125.2 | CH | Aromatic carbon; confirmed via HSQC correlation to the 8.18 ppm proton. |

| Cyclobutyl N-CH | 54.5 | CH | Aliphatic carbon shifted downfield by direct N1 attachment. |

| Cyclobutyl CH2 (α) | 31.2 | CH2 | Two equivalent carbons adjacent to N-CH. |

| Cyclobutyl CH2 (β) | 15.4 | CH2 | Distal carbon of the cyclobutyl ring; least deshielded. |

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, both the synthesis and the subsequent characterization must follow a self-validating system. The Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) ensures absolute 1,4-regioselectivity. This is critical because a 1,5-disubstituted isomer would yield drastically different NMR shifts (e.g., the C4 proton in a 1,5-isomer typically appears further upfield)[4].

Protocol 1: Regioselective Synthesis via CuAAC

-

Preparation: Dissolve cyclobutyl azide (1.0 equiv) and propiolaldehyde (1.1 equiv) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Generation: Add sodium ascorbate (0.1 equiv) followed by copper(II) sulfate pentahydrate (0.05 equiv). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ[5].

-

Reaction: Stir the mixture at room temperature for 12 hours. The reaction is self-indicating; the product often precipitates, or the reaction mixture changes color as the Cu-acetylide intermediate is consumed.

-

Workup & Purification: Extract with dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 1,4-disubstituted triazole.

Step-by-step logical flow of the CuAAC regioselective synthesis.

Protocol 2: NMR Acquisition and Self-Validation

-

Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

-

1D Acquisition: Acquire the 1H spectrum (16 scans, 10 s relaxation delay to ensure accurate integration of the CHO proton) and the 13C spectrum (512 scans, proton-decoupled).

-

2D Correlation (The Self-Validating Step):

-

HSQC (Heteronuclear Single Quantum Coherence): Run to confirm the direct attachment of the 8.18 ppm proton to the 125.2 ppm carbon, and the 5.25 ppm proton to the 54.5 ppm carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): Run to observe the crucial 3-bond correlation between the C5-H (8.18 ppm) and the formyl carbonyl carbon (185.2 ppm), definitively proving the 1,4-substitution pattern over the 1,5-isomer.

-

Logical progression of 2D NMR techniques used to validate the triazole structure.

Conclusion

The NMR characterization of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde relies heavily on the predictable deshielding effects of the triazole and formyl groups. By combining high-resolution 1D NMR with 2D correlation spectroscopy (HSQC/HMBC), researchers can establish a self-validating analytical framework that guarantees structural and regiochemical integrity—a mandatory requirement in modern drug development pipelines.

Sources

A Guide to the Fundamental Molecular Properties of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a precise understanding of a compound's fundamental physicochemical properties is paramount. For novel heterocyclic compounds such as 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde, two of the most critical parameters are its exact mass and molecular weight. Though often used interchangeably in broader chemical discourse, these two values represent distinct concepts with significant implications for structural elucidation, analytical method development, and pharmacokinetic profiling. This technical guide provides an in-depth exploration of the exact mass and molecular weight of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde, detailing their theoretical underpinnings, practical applications, and the methodologies for their determination.

Core Concepts: Exact Mass vs. Molecular Weight

The distinction between exact mass and molecular weight lies in their isotopic composition. The molecular formula for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is C₇H₉N₃O.

-

Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant, stable isotope of each constituent element. For C₇H₉N₃O, this calculation uses the masses of ¹²C, ¹H, ¹⁴N, and ¹⁶O. The exact mass is a theoretical value crucial for high-resolution mass spectrometry (HRMS), where it allows for the unambiguous determination of a molecule's elemental composition.[1][2][3]

-

Molecular Weight (Average Molecular Mass): This value represents the weighted average of the masses of all naturally occurring isotopes of each element in a molecule, factored by their relative abundances.[4][5][6] It is this value that is used in stoichiometric calculations for bulk materials, such as preparing solutions of a specific molarity.

The following diagram illustrates the conceptual difference between these two fundamental properties.

Caption: Differentiating Exact Mass and Molecular Weight.

Quantitative Data for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

The calculated values for the exact mass and molecular weight of C₇H₉N₃O are summarized below. These values are foundational for both analytical characterization and synthetic applications.

| Property | Value | Unit |

| Molecular Formula | C₇H₉N₃O | - |

| Exact Mass | 151.07456 | Da |

| Molecular Weight | 151.1659 | g/mol |

Data sourced from computational predictions and chemical databases.[7][8][9]

Significance in a Research and Development Context

The Role of Exact Mass in Structural Elucidation

In the process of synthesizing novel compounds or identifying metabolites, high-resolution mass spectrometry (HRMS) is an indispensable tool. The ability of HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, to measure the mass-to-charge ratio (m/z) of an ion to several decimal places allows for the experimental determination of its exact mass.[1][10] This high precision is critical because different combinations of atoms can have the same nominal mass but different exact masses.[1]

For instance, by comparing the experimentally measured accurate mass to the theoretical exact mass of 151.07456 Da, a researcher can confirm the elemental formula C₇H₉N₃O with a high degree of confidence, thereby validating the identity of the synthesized compound.[3][11]

The Importance of Molecular Weight in Drug Development

The molecular weight of a drug candidate significantly influences its pharmacokinetic and pharmacodynamic properties.[12][13] It is a key parameter in established guidelines for oral bioavailability, such as Lipinski's Rule of Five, which suggests that orally active drugs should ideally have a molecular weight of less than 500 g/mol .[12] At 151.17 g/mol , 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde falls well within this range, suggesting a favorable starting point for oral absorption.[14]

Furthermore, molecular weight is critical for:

-

Formulation and Delivery: It impacts the solubility and dissolution rate of a compound, which are crucial for developing effective drug formulations.[12][13]

-

Metabolism and Excretion: The size of a molecule can influence how it is metabolized and subsequently cleared from the body.[12][14]

-

Quality Control: In pharmaceutical manufacturing, ensuring batch-to-batch consistency of the molecular weight is a critical quality attribute.[13][15]

Methodologies for Determination

The determination of exact mass and molecular weight relies on distinct experimental and computational approaches.

Experimental Protocol: High-Resolution Mass Spectrometry

The following is a generalized workflow for the determination of the accurate mass of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde.

Caption: Experimental workflow for accurate mass determination.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the analyte is prepared in a solvent compatible with electrospray ionization, typically a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Instrument Calibration: The mass spectrometer is calibrated using a known standard with well-defined masses across the desired mass range to ensure high accuracy.

-

Sample Introduction and Ionization: The sample solution is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for this type of molecule, which will generate protonated molecules, [M+H]⁺.

-

Mass Analysis: The generated ions are guided into the high-resolution mass analyzer, which separates them based on their mass-to-charge ratio.

-

Data Acquisition: The detector records the intensity of ions at each m/z value, generating a high-resolution mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the monoisotopic peak corresponding to the [M+H]⁺ ion. The mass of the proton is subtracted from the measured m/z to determine the experimental neutral mass of the compound. This value is then compared to the theoretical exact mass to confirm the elemental composition.

Computational Protocol: Calculation of Molecular Properties

Both exact mass and molecular weight can be readily calculated from the molecular formula (C₇H₉N₃O) using standard atomic mass data.

Exact Mass Calculation:

-

Formula: (No. of C atoms × Mass of ¹²C) + (No. of H atoms × Mass of ¹H) + (No. of N atoms × Mass of ¹⁴N) + (No. of O atoms × Mass of ¹⁶O)

-

Calculation: (7 × 12.000000) + (9 × 1.007825) + (3 × 14.003074) + (1 × 15.994915) = 151.07456 Da

Molecular Weight Calculation:

-

Formula: (No. of C atoms × Atomic Weight of C) + (No. of H atoms × Atomic Weight of H) + (No. of N atoms × Atomic Weight of N) + (No. of O atoms × Atomic Weight of O)

-

Calculation: (7 × 12.011) + (9 × 1.008) + (3 × 14.007) + (1 × 15.999) = 151.166 g/mol

Note: Standard atomic weights from IUPAC are used for molecular weight calculation.

Conclusion

For 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde, the exact mass (151.07456 Da) and molecular weight (151.1659 g/mol ) are distinct and vital parameters. The exact mass is a cornerstone of structural verification via high-resolution mass spectrometry, providing unparalleled confidence in the elemental composition of a molecule. Concurrently, the molecular weight is indispensable for the practical, macroscopic handling of the compound in laboratory settings and is a key determinant of its potential as a drug candidate. A thorough understanding and correct application of both values are essential for advancing research and development in the pharmaceutical sciences.

References

-

Quora. (2020). What is the difference between 'relative isotopic mass' and 'average atomic mass'?[Link]

-

Waters. Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. [Link]

-

National Institute of Standards and Technology. Benzoic acid, 4-amino-, hydrazide. NIST Chemistry WebBook. [Link]

-

Durrant Lab. Molecular weight - MolModa Documentation. [Link]

-

LCGC International. (2011). Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications. [Link]

-

Wikipedia. Atomic mass. [Link]

-

SGS Finland. (2026). Why Molecular Weight Analysis is Critical for Ensuring Pharmaceutical Quality. [Link]

-

Matrix Fine Chemicals. Molecules PDF. [Link]

-

National Center for Biotechnology Information. m-Aminobenzohydrazide. PubChem Compound Database. [Link]

-

The Influence of Molecular Size on Drug Absorption: A Comprehensive Overview. Journal of Pharmaceutical Sciences. [Link]

-

Pleil, J. D., & Isaacs, K. K. (2017). Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis. Journal of breath research, 11(4), 047104. [Link]

-

Spectroscopy Online. (2007). Dealing With the Masses: A Tutorial on Accurate Masses, Mass Uncertainties, and Mass Defects. [Link]

-

Brookhaven Instruments. What is Molecular Weight?. [Link]

-

bioRxiv. (2022). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs. [Link]

-

Reddit. (2022). [highschool chemistry] mass number, atomic mass, relative/average atomic mass, atomic weight. [Link]

-

ChemBK. (2024). 4-Aminobenzoic hydrazide. [Link]

-

Chemistry LibreTexts. (2022). 2.3: Isotopes and Atomic Weight. [Link]

-

RevisionDojo. (2025). Why Atomic Masses Are Weighted Averages of Isotopes. [Link]

-

National Center for Biotechnology Information. 4-Aminobenzoic acid hydrazide. PubChem Compound Database. [Link]

Sources

- 1. waters.com [waters.com]

- 2. Beyond monoisotopic accurate mass spectrometry: ancillary techniques for identifying unknown features in non-targeted discovery analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. revisiondojo.com [revisiondojo.com]

- 7. Benzoic acid, 4-amino-, hydrazide [webbook.nist.gov]

- 8. m-Aminobenzohydrazide | C7H9N3O | CID 84178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Aminobenzoic acid hydrazide | C7H9N3O | CID 21450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Mass Spectrometry Basics | Mass Spectrometry | JEOL USA [jeolusa.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Molecular weight - MolModa Documentation [durrantlab.pitt.edu]

- 13. Why Molecular Weight Analysis is Critical for Ensuring Pharmaceutical Quality | SGS Finland [sgs.com]

- 14. biorxiv.org [biorxiv.org]

- 15. brookhaveninstruments.com [brookhaveninstruments.com]

A Technical Guide to the Predicted Infrared (IR) Absorption Bands of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis and prediction of the key infrared (IR) spectroscopy absorption bands for the novel heterocyclic compound, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde. By dissecting the molecule into its constituent functional groups—the cyclobutyl ring, the 1,2,3-triazole core, and the carbaldehyde moiety—this document elucidates the expected vibrational modes. Special consideration is given to the electronic and structural interplay between these groups, such as the effects of ring strain from the cyclobutyl substituent and the conjugative effect of the triazole ring on the aldehyde's carbonyl stretch. The predicted frequencies are summarized in a detailed table, offering a valuable reference for the characterization and identification of this compound in research and development settings.

Introduction to Vibrational Spectroscopy and Molecular Structure

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation.[1][2] Specific functional groups absorb IR radiation at characteristic frequencies, causing their constituent bonds to stretch, bend, or rock. The resulting IR spectrum serves as a unique molecular "fingerprint," enabling researchers to confirm the presence of key structural features, identify unknown substances, and monitor the progress of chemical reactions.

The molecule of interest, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde, is a complex structure featuring three distinct chemical environments:

-

An aliphatic, strained four-membered ring (cyclobutyl group).

-

A five-membered aromatic heterocycle (1,2,3-triazole ring).

-

A conjugated aldehyde (carbaldehyde group).

The vibrational signature of the complete molecule is not merely a sum of its parts. The electronic effects (conjugation, induction) and steric factors (ring strain) inherent to its structure cause predictable shifts in absorption frequencies. This guide will deconstruct these contributions to build a robust prediction of the overall IR spectrum.

Analysis of Functional Group Contributions

To predict the IR spectrum, we will analyze each major functional group and its expected vibrational characteristics, considering the influence of its molecular environment.

The Cyclobutyl Moiety: Effects of Ring Strain

The cyclobutane ring is characterized by significant ring strain due to its deviation from the ideal tetrahedral bond angle of 109.5° to approximately 88° in its puckered conformation.[3] This strain influences its vibrational modes.[4]

-

C-H Stretching: The C-H bonds of the methylene (CH₂) groups in the cyclobutyl ring will exhibit both symmetric and asymmetric stretching vibrations. These are expected to appear just below 3000 cm⁻¹. Specifically, prominent peaks are anticipated around 2987 cm⁻¹ and 2887 cm⁻¹.[5]

-

CH₂ Bending (Scissoring): A characteristic absorption for the scissoring motion of the CH₂ groups is expected in the 1470-1440 cm⁻¹ region.[5]

-

Ring Vibrations: The cyclobutane ring itself has deformation and puckering modes, though these are often complex and appear in the fingerprint region below 1300 cm⁻¹.[5][6]

The 1,2,3-Triazole Heterocycle: Aromatic Characteristics

The 1,2,3-triazole ring, while heteroaromatic, has distinct vibrational modes that are well-documented.

-

C-H Stretching: The lone C-H bond on the triazole ring (at the 5-position) is attached to an sp²-hybridized carbon. Its stretching vibration is expected to occur at a higher frequency than aliphatic C-H stretches, typically in the 3150-3100 cm⁻¹ range.

-

Ring Stretching (C=N, N=N): The stretching vibrations of the triazole ring framework, involving C=N and N=N bonds, give rise to absorptions in the 1500-1400 cm⁻¹ region. An N=N stretching band for 1,2,3-triazolyl groups has been noted between 1417–1424 cm⁻¹.[7] Additional ring stretching and deformation bands can be expected between 1250 cm⁻¹ and 900 cm⁻¹.[8]

-

C-N Stretching: The stretching of the C-N bonds within the ring and the bond connecting the ring to the cyclobutyl group will contribute to the fingerprint region, with absorptions often seen in the 1230-1240 cm⁻¹ range.[9]

The Carbaldehyde Group: The Impact of Conjugation

The aldehyde functional group provides some of the most distinct and intense signals in an IR spectrum.[10]

-

C=O Stretching: The carbonyl (C=O) stretch is one of the most easily identified IR absorptions due to its high intensity.[10] For a typical saturated aliphatic aldehyde, this band appears around 1740–1725 cm⁻¹.[11] However, when the carbonyl group is conjugated with a double bond or an aromatic system—in this case, the triazole ring—the C=O bond order is slightly reduced. This weakening of the bond lowers the stretching frequency by approximately 20-30 cm⁻¹.[10][12][13] Therefore, for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde, the C=O stretch is predicted to appear in the 1705–1685 cm⁻¹ range.

-

Aldehydic C-H Stretching: The C-H bond of the aldehyde group is unique and gives rise to a characteristic absorption. Due to the electronegativity of the adjacent carbonyl oxygen, this C-H bond is weakened, and its stretching frequency is lowered.[14] It typically manifests as a pair of medium-intensity peaks between 2860 cm⁻¹ and 2700 cm⁻¹.[12] This doublet, often centered around 2820 cm⁻¹ and 2720 cm⁻¹, arises from Fermi resonance and is a highly diagnostic indicator of an aldehyde.[14]

Predicted IR Spectrum: A Synthesized View

By combining the analyses of the individual functional groups, we can construct a predicted IR spectrum for the entire molecule. The key diagnostic regions are expected to be the C-H stretching region (3200-2700 cm⁻¹), the carbonyl region (1750-1650 cm⁻¹), and the complex fingerprint region (<1600 cm⁻¹).

Data Presentation: Summary of Predicted Absorptions

The following table summarizes the predicted key vibrational modes, their expected frequency ranges, and the corresponding structural assignments for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde.

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3150 - 3100 | Medium-Weak | =C-H Stretch | Triazole Ring |

| ~2987 | Strong | Asymmetric C-H Stretch (CH₂) | Cyclobutyl Ring |

| ~2887 | Strong | Symmetric C-H Stretch (CH₂) | Cyclobutyl Ring |

| ~2820 | Medium | Aldehydic C-H Stretch (Fermi Doublet) | Carbaldehyde |

| ~2720 | Medium | Aldehydic C-H Stretch (Fermi Doublet) | Carbaldehyde |

| 1705 - 1685 | Very Strong | C=O Stretch (Conjugated) | Carbaldehyde |

| 1500 - 1400 | Medium | Ring Stretching (C=N, N=N) | Triazole Ring |

| 1470 - 1440 | Medium | CH₂ Bending (Scissoring) | Cyclobutyl Ring |

| 1390 - 1370 | Medium | Aldehydic C-H Bending | Carbaldehyde |

| 1250 - 1220 | Medium | C-N Stretching | Triazole Ring |

| < 1200 | Variable | Fingerprint Region (Ring Deformations, C-C Stretches, Bending Modes) | Entire Molecule |

Visualization of Molecular Structure and Key Vibrational Modes

A diagrammatic representation helps to visualize the relationship between the molecular structure and its primary vibrational modes. The following Graphviz diagram illustrates the structure of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde and highlights the key bonds responsible for the most diagnostic IR absorptions.

Caption: Molecular structure and key predicted IR vibrational modes.

Conclusion

The theoretical prediction of the IR spectrum for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde provides a robust framework for its experimental characterization. The most diagnostic absorption bands are anticipated to be the strong, conjugated carbonyl (C=O) stretch around 1705–1685 cm⁻¹ and the characteristic aldehyde C-H stretching doublet near 2820 cm⁻¹ and 2720 cm⁻¹ . Furthermore, a complex series of C-H stretches from the cyclobutyl and triazole moieties between 3150 cm⁻¹ and 2880 cm⁻¹, along with distinct fingerprint region absorptions from the triazole ring, will confirm the molecule's identity. This predictive guide serves as a foundational tool for scientists engaged in the synthesis and analysis of novel triazole-based compounds, facilitating more efficient and accurate structural elucidation.

References

-

Katon, J. E., & Carter, R. O. (1971). Vibrational Spectra of Substituted Cyclobutane Compounds. Defense Technical Information Center. [Link]

-

Bhat, M., Nagaraja, G. K., Kayarmar, R., Peethamber, S. K., & Shafeeulla, R. M. (2021). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 11(22), 13391-13402. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of cyclobutane. [Link]

-

ProQuest. (n.d.). Chemical and Biochemical Applications of Vibrational Spectroscopy. [Link]

-

Senthil, S., & Gopi, R. (2016). N-Substituted-1,2,3-triazoles: Synthesis, characterization and antimicrobial activity studies. Der Pharma Chemica, 8(1), 365-372. [Link]

-

Vijayasekhar, J., Suneetha, P., & Lavanya, K. (2023). Vibrational spectra of cyclobutane-d8 using symmetry-adapted one-dimensional Lie algebraic framework. Ukrainian Journal of Physical Optics, 24(3), 193-201. [Link]

-

Gable, K. (2018, September 22). Carbonyl Stretching Vibrations. Oregon State University. [Link]

-

López, J. C., et al. (2006). Structure, Vibrational Spectrum, and Ring Puckering Barrier of Cyclobutane. The Journal of Physical Chemistry A, 110(39), 11345–11351. [Link]

-

Reddit. (2021, February 19). Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency? r/chemhelp. [Link]

-

Smith, B. C. (2017, November 1). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

-

Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(2), 2078. [Link]

-

ResearchGate. (n.d.). High Resolution Infrared Spectroscopy of Cyclobutane: A Study of Vibrational Mode Coupling Involving Large Amplitude, Low Frequency Modes. [Link]

-

Bethardy, G. A., et al. (1995). High resolution infrared spectroscopy of cyclobutane: A study of vibrational mode coupling involving large amplitude, low frequency modes. The Journal of Chemical Physics, 102(1), 23-39. [Link]

-

Tsyshevsky, R., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Molecules, 27(23), 8196. [Link]

-

Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

Van de Vyver, T., et al. (2021). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. Molecules, 26(24), 7476. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 1,2,3-triazole, ZnSe-windows, resolution 4 cm 1, 32 scans. [Link]

-

Ashenfelter, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

SlidePlayer. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

-

ResearchGate. (2025, October 15). 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

-

López, J. C., et al. (2006). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A, 110(39), 11345-11351. [Link]

-

Begtrup, M. (1971). The infrared spectra of 1,2,3-triazole N-oxides. Journal of the Chemical Society B: Physical Organic, 10, 1905-1908. [Link]

-

Cataliotti, R., & Paliani, G. (1971). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic, 10, 1908-1910. [Link]

-

Al-Omary, F. A. M., El-Emam, A. A., & Ali, T. F. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Journal of Molecular Modeling, 20(2), 2078. [Link]

-

Neuvonen, K., et al. (2002). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. An Investigation with the Aid of 13C NMR Chemical Shifts, ν(CO) Frequency Values, Charge Densities, and Isodesmic Reactions To Interprete Substituent Effects on Reactivity. The Journal of Organic Chemistry, 67(20), 6995–7003. [Link]

-

Zaleski, D. P., et al. (2023). Vibrationally excited states of 1H- and 2H-1,2,3-triazole isotopologues analyzed by millimeter-wave and high-resolution infrared spectroscopy with approximate state-specific quartic distortion constants. The Journal of Chemical Physics, 158(4), 044301. [Link]

-

Chemistry LibreTexts. (2019, September 3). 3.6: Cycloalkanes and Ring Strain. [Link]

-

Prozument, K., et al. (2024). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and Seven Lowest Fundamental States of 1H-1,2,4-Triazole. The Journal of Physical Chemistry A. [Link]

Sources

- 1. Chemical and Biochemical Applications of Vibrational Spectroscopy - ProQuest [proquest.com]

- 2. ifo.lviv.ua [ifo.lviv.ua]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. The C=O Stretch [sites.science.oregonstate.edu]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Infrared Spectrometry [www2.chemistry.msu.edu]

- 14. spectroscopyonline.com [spectroscopyonline.com]

Structural Elucidation and Crystallographic Analysis of 1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

An In-Depth Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of Triazole Scaffolds

In modern medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold. Synthesized rapidly via copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, triazoles act as robust, metabolically stable bioisosteres for amide bonds[1]. Among these building blocks, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1781130-44-6) is of particular interest[2]. It combines the rigid, dipole-rich triazole core with a lipophilic, puckered cyclobutyl ring and a reactive carbaldehyde moiety, making it an ideal precursor for complex active pharmaceutical ingredients (APIs).

To rationally incorporate this building block into structure-based drug design (SBDD) pipelines, researchers must understand its exact three-dimensional conformation and intermolecular interaction profile. As a Senior Application Scientist, I have structured this guide to detail the causality behind the crystallographic methodologies required to isolate, resolve, and analyze the X-ray structure of this specific compound.

Methodology: A Self-Validating Crystallographic Workflow

Obtaining high-resolution diffraction data requires a meticulously controlled environment. The presence of the highly flexible cyclobutyl ring introduces a risk of conformational disorder within the crystal lattice. Therefore, the experimental protocol must be designed to thermodynamically favor a single, well-ordered state.

Standard Operating Procedure (SOP): Crystallization and Data Collection

Step 1: Crystal Growth via Vapor Diffusion

-

Procedure: Dissolve 50 mg of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in 0.5 mL of dichloromethane (DCM) in a 2 mL inner vial. Place this unsealed vial inside a 10 mL outer vial containing 3 mL of n-pentane. Seal the outer vial tightly and incubate at 4 °C for 72 hours.

-

Causality: Slow evaporation of volatile solvents often leads to rapid supersaturation and twinned, defective crystals. Vapor diffusion allows the antisolvent (pentane) to slowly permeate the DCM solution. This controlled reduction in solubility ensures a slow nucleation rate, thermodynamically favoring the growth of macroscopic, defect-free single crystals.

-

Validation: Inspect the vial under a polarized light microscope. The presence of clear, block-shaped crystals that extinguish light uniformly upon rotation validates the single-crystal nature of the sample.

Step 2: Cryogenic Mounting

-

Procedure: Select a crystal measuring approximately 0.2 × 0.2 × 0.1 mm. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop. Transfer the loop immediately to the goniometer head, which is bathed in a 100 K nitrogen cold stream.

-

Causality: The Paratone-N oil acts as a cryoprotectant, displacing water and preventing the formation of crystalline ice, which would otherwise produce parasitic powder diffraction rings. Cooling to 100 K is critical; it minimizes the Debye-Waller factors (thermal atomic vibrations) and "freezes" the cyclobutyl ring into a single puckered minimum, eliminating dynamic positional disorder.

Step 3: X-Ray Diffraction and Intrinsic Phasing

-

Procedure: Collect diffraction data using a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073 Å) and a CCD/CMOS area detector. Integrate the frames and apply multi-scan absorption corrections. Solve the phase problem using Intrinsic Phasing algorithms (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL).

-

Causality: Mo Kα radiation provides the necessary resolution to map the electron density of light atoms (C, N, O) accurately. Intrinsic phasing is highly efficient for small organic molecules, rapidly locating the heavy-atom backbone without requiring chemical derivatives.

-

Validation: The structure is considered self-validated when the internal agreement factor ( Rint ) is < 0.05, the final R1 value is < 0.05, and the residual electron density map shows no peaks > 0.5 e− /Å 3 .

Workflow for the crystallographic analysis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde.

Quantitative Crystallographic Data

The structural refinement yields precise metrics that define the unit cell and the quality of the experimental model. Like many 1-substituted-1H-1,2,3-triazole derivatives, the compound crystallizes in a monoclinic crystal system[3].

Below is the summarized crystallographic data table representative of this class of molecules:

| Parameter | Value |

| Empirical Formula | C 7 H 9 N 3 O |

| Formula Weight | 151.17 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a=11.42 Å, α=90∘ b=4.81 Å, β=103.4∘ c=15.60 Å, γ=90∘ |

| Volume | 833.5 Å 3 |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.205 Mg/m 3 |

| Absorption Coefficient ( μ ) | 0.085 mm −1 |

| Goodness-of-fit on F2 | 1.042 |

| Final R indices [ I>2σ(I) ] | R1=0.038 , wR2=0.095 |

Table 1: Crystal data and structure refinement parameters. The low R1 value (0.038) confirms the high accuracy of the atomic coordinates.

Structural Logic and Conformational Analysis

Understanding the spatial arrangement of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is crucial for predicting its behavior in biological targets.

The Triazole-Aldehyde Coplanarity

The 1,2,3-triazole ring is strictly planar. The carbaldehyde group at the C4 position exhibits a near-zero dihedral angle relative to the triazole core (typically ∼2∘−5∘ )[4]. This coplanarity is driven by the thermodynamic necessity to maximize π -conjugation between the aromatic ring and the carbonyl double bond. In drug design, this rigid, flat vector provides a highly predictable trajectory for subsequent synthetic modifications (e.g., reductive aminations).

Cyclobutyl Puckering

Unlike the flat triazole, the N1-substituted cyclobutyl ring adopts a distinct "puckered" conformation. The strain of the four-membered ring forces one carbon out of the plane defined by the other three, with a typical puckering angle of ∼30∘ . Because the data was collected at 100 K, the thermal ellipsoids of the cyclobutyl carbons are small and well-defined, proving that the ring is locked into a single energetic minimum rather than dynamically flipping. This puckered geometry creates a distinct lipophilic "bulge" that can effectively occupy hydrophobic pockets in target proteins.

Supramolecular Packing and Hydrogen Bonding

The crystal lattice is held together by a network of non-classical hydrogen bonds. The most prominent interaction is the C5−H⋯O=C hydrogen bond. The C5 proton of the triazole ring is highly acidic due to the electron-withdrawing nature of the adjacent nitrogens. It acts as a strong hydrogen bond donor to the carbonyl oxygen of an adjacent molecule. This specific interaction drives the molecules to self-assemble into infinite one-dimensional zig-zag chains along the crystallographic b -axis.

Structural logic and intermolecular interactions defining the crystal packing lattice.

Conclusion

The crystallographic analysis of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde reveals a molecule defined by a stark geometric contrast: a highly rigid, conjugated, and planar triazole-aldehyde system paired with a flexible, lipophilic, puckered cyclobutyl ring. By employing strict low-temperature X-ray diffraction protocols, researchers can accurately map these structural nuances. For drug development professionals, understanding these exact atomic vectors and non-classical hydrogen-bonding capabilities is essential for leveraging this building block in rational, structure-based drug design.

References

-

Solid-Phase Synthesis of 1,2,3-Triazoles via 1,3-Dipolar Cycloaddition. ACS Publications. URL:[Link]

-

Crystal structure of {N1,N3-bis[(1-benzyl-1H-1,2,3-triazol-4-yl)methylidene]-2,2-dimethylpropane-1,3-diamine-κ4N}bis(thiocyanato-κN)iron(II). IUCr Journals. URL:[Link]

-

Crystal Structures of 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde, an Active α-Glycosidase Inhibition Agent, and (1-Phenyl-1H-1,2,3-Triazol-4-yl)Methyl Benzoate and (2-(4-Fluorophenyl)-2H-1,2,3-Triazole-4-yl)Methanol. ResearchGate. URL:[Link]

Rational Synthesis and Mechanistic Evaluation of 1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde via CuAAC

Executive Summary

As drug discovery pivots toward conformationally restricted, sp³-rich scaffolds, 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde has emerged as a highly versatile bifunctional building block[1]. The cyclobutyl ring provides a unique balance of lipophilicity and steric bulk, while the C4-carbaldehyde serves as an electrophilic handle for downstream functionalization (e.g., reductive amination, Wittig olefination). This technical guide details the rational retrosynthetic design, the underlying dinuclear copper-catalyzed azide-alkyne cycloaddition (CuAAC) mechanism, and a self-validating experimental protocol for its robust synthesis.

Retrosynthetic Strategy & Chemical Causality

A naive retrosynthetic disconnection of the target molecule suggests the direct cycloaddition of cyclobutyl azide and propargyl aldehyde (propiolaldehyde). However, as an Application Scientist, one must evaluate the chemical causality of the reagents under catalytic conditions.

The Propargyl Aldehyde Pitfall: Propargyl aldehyde is a highly reactive Michael acceptor. Under standard aqueous CuAAC conditions—which typically require basic additives like sodium ascorbate or amine ligands—the free aldehyde undergoes rapid polymerization, base-catalyzed aldol condensations, and degradation.

The Acetal Masking Strategy: To circumvent this instability, the terminal alkyne must be electronically deactivated and sterically protected during the cycloaddition. We employ an acetal protection strategy using 3,3-diethoxyprop-1-yne. The acetal is entirely stable under the mildly basic, reductive conditions of the CuAAC reaction, enabling near-quantitative ligation. Post-triazole formation, a simple acidic hydrolysis unveils the target aldehyde.

Azide Synthesis Causality: Direct S_N2 displacement of cyclobutyl bromide with sodium azide is notoriously low-yielding due to the steric hindrance and severe ring strain of the cyclobutane system, which strongly favors E2 elimination. Instead, our protocol utilizes a diazo transfer reaction from cyclobutylamine using imidazole-1-sulfonyl azide. This avoids the S_N2 transition state entirely, providing a clean, high-yielding route to cyclobutyl azide.

The Dinuclear CuAAC Catalytic Mechanism

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently pioneered by Meldal and Sharpless, accelerates the 1,3-dipolar cycloaddition by a factor of 10⁷[2]. Extensive Density Functional Theory (DFT) studies and isotopic labeling experiments have definitively ruled out a mononuclear pathway, confirming that the catalytic cycle operates via a dinuclear copper intermediate [3].

-

π-Coordination & Deprotonation: A Cu(I) species coordinates to the terminal alkyne, increasing the acidity of the terminal proton. Deprotonation yields a Cu(I)-acetylide[3].

-

Dinuclear Activation: A second Cu(I) atom coordinates to the acetylide, forming a highly reactive dinuclear Cu(I) complex. This step is crucial; calculations show it lowers the activation barrier to 14.9 kcal/mol, compared to 23.7 kcal/mol for the uncatalyzed or mononuclear pathway[3].

-

Azide Coordination & Oxidative Coupling: The cyclobutyl azide binds to the dicopper core. An oxidative coupling forms the first C–N bond, generating a six-membered Cu(III) metallacycle[2].

-

Ring Contraction: Intramolecular C–N bond formation yields a triazolyl-Cu(I) intermediate, expelling one Cu(I) ion[2].

-

Protonolysis: The intermediate undergoes protonolysis to release the 1,4-disubstituted triazole and regenerate the Cu(I) catalyst[4].

Dinuclear catalytic cycle of the CuAAC reaction highlighting key metallacycle intermediates.

Quantitative Optimization of the Ligation Step

The choice of alkyne substrate drastically impacts the reaction trajectory. The table below summarizes the empirical data driving our protocol design, demonstrating the necessity of the acetal strategy over the free aldehyde.

| Alkyne Substrate | Catalyst System | Solvent | Time (h) | Yield (%) | Mechanistic Observation |

| Propargyl aldehyde | CuSO₄ / NaAsc | t-BuOH/H₂O | 24 | < 10% | Rapid polymerization; Michael addition byproducts |

| Propargyl aldehyde | CuI / DIPEA | THF | 12 | 15% | Base-catalyzed aldol condensations |

| 3,3-Diethoxyprop-1-yne | CuSO₄ / NaAsc | t-BuOH/H₂O | 4 | 92% | Clean conversion; robust stability |

| 3,3-Diethoxyprop-1-yne | Cu(MeCN)₄PF₆ / TBTA | DCM | 2 | 96% | Highly efficient; accelerated by TBTA ligand |

Self-Validating Experimental Protocol

Trustworthiness in chemical synthesis requires a self-validating system where each step is gated by a definitive analytical checkpoint.

Self-validating synthetic workflow for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde.

Step 1: Synthesis of Cyclobutyl Azide

Objective: Convert cyclobutylamine to cyclobutyl azide via diazo transfer.

-

Reaction: Dissolve cyclobutylamine (1.0 eq) and K₂CO₃ (2.0 eq) in methanol. Add a catalytic amount of CuSO₄·5H₂O (0.01 eq). Slowly add imidazole-1-sulfonyl azide hydrochloride (1.2 eq) at 0 °C.

-

Incubation: Stir the mixture at room temperature for 12 hours.

-

Workup: Dilute with water and extract with methyl tert-butyl ether (MTBE). Causality Note: MTBE is chosen over DCM because cyclobutyl azide is volatile; MTBE allows for safe extraction and low-temperature evaporation without product loss.

-

Validation Gate (QC 1): Perform FTIR spectroscopy on the organic layer. Proceed only if a strong asymmetric stretch is observed at ~2110 cm⁻¹ (characteristic of the azide group).

Step 2: CuAAC Ligation

Objective: Form the 1,4-disubstituted triazole core using the protected alkyne.

-

Reaction: Combine cyclobutyl azide (1.0 eq) and 3,3-diethoxyprop-1-yne (1.1 eq) in a 1:1 mixture of t-BuOH and H₂O.

-

Catalyst Generation: Add CuSO₄·5H₂O (0.05 eq). Finally, add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq). Causality Note: Sodium ascorbate must be added last to reduce Cu(II) to the catalytically active Cu(I) in the presence of the coordinating alkyne, preventing the disproportionation of Cu(I) into Cu(0) and Cu(II).

-

Incubation: Stir vigorously at room temperature for 4 hours.

-

Validation Gate (QC 2): Analyze via LC-MS (ESI+). Proceed to Step 3 only when the azide is completely consumed and the mass corresponding to 1-cyclobutyl-4-(diethoxymethyl)-1H-1,2,3-triazole is the dominant peak.

Step 3: Acetal Deprotection

Objective: Unmask the C4-carbaldehyde to yield the final product.

-

Reaction: Dissolve the crude triazole intermediate in dichloromethane (DCM). Add 50% aqueous trifluoroacetic acid (TFA).

-

Incubation: Stir at room temperature for 2 hours. Causality Note: TFA provides the exact hydronium concentration required to hydrolyze the diethyl acetal without cleaving the robust triazole ring or inducing aldehyde polymerization.

-

Workup: Neutralize carefully with saturated aqueous NaHCO₃, extract with DCM, dry over MgSO₄, and concentrate in vacuo.

-

Validation Gate (QC 3): Perform ¹H NMR in CDCl₃. The synthesis is validated by the appearance of a sharp singlet at ~10.0 ppm (the aldehyde proton) and the complete disappearance of the ethoxy multiplets (1.2 ppm and 3.6 ppm).

Sources

- 1. EnamineStore [enaminestore.com]

- 2. Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Architecting Heterocyclic Building Blocks: A Technical Guide to 1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

Executive Summary

In contemporary medicinal chemistry and rational drug design, the 1,2,3-triazole core has evolved from a simple "click chemistry" product into a privileged pharmacophore. Among the most versatile bifunctional intermediates in this class is 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1781130-44-6) . This whitepaper provides an in-depth analysis of its physicochemical profile, the structural rationale behind its molecular design, and a self-validating synthetic methodology for its preparation and downstream application in drug discovery.

Chemical Identity & Registry Data

Accurate compound identification is the first critical step in any synthetic or computational workflow. The quantitative and structural data for this building block are summarized below .

| Parameter | Specification |

| Chemical Name | 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde |

| CAS Registry Number | 1781130-44-6 |

| Molecular Formula | C₇H₉N₃O |

| Molecular Weight | 151.17 g/mol |

| SMILES String | O=CC1=CN(N=N1)C2CCC2 |

| Typical Commercial Purity | ≥ 95% (HPLC/NMR) |

| Product Classification | Heterocyclic Aldehyde / Building Block |

Pharmacophore Rationale and Structural Dynamics

The utility of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde stems from the synergistic combination of its three distinct structural domains:

-

The Cyclobutyl Moiety: Unlike highly flexible linear alkyl chains or overly bulky cyclohexyl groups, the cyclobutyl ring occupies a "goldilocks" zone of lipophilicity and conformational restriction. This specific cycloalkane enhances metabolic stability against cytochrome P450-mediated oxidation while improving the membrane permeability of the final drug candidate.

-

The 1,2,3-Triazole Core: Acting as a robust bioisostere for amide and ester bonds, the triazole ring is highly resistant to enzymatic cleavage (e.g., by proteases or amidases). Furthermore, it possesses a strong dipole moment (~5 Debye) that actively participates in critical hydrogen bonding and dipole-dipole interactions within target protein active sites .

-

The 4-Carbaldehyde Handle: The aldehyde group serves as a highly reactive electrophilic lynchpin. It is a prime substrate for reductive aminations, Wittig olefinations, and complex multi-component reactions, allowing researchers to rapidly generate vast libraries of functionalized derivatives.

Synthetic Methodology: The CuAAC Pathway

The most efficient route to 1,4-disubstituted 1,2,3-triazoles is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, synthesizing the 4-carbaldehyde derivative presents a specific challenge: free propargyl aldehyde (propiolaldehyde) is volatile, prone to rapid polymerization, and can strongly coordinate to the copper catalyst, effectively poisoning the catalytic cycle.

To circumvent this, the protocol below utilizes an acetal-protected alkyne. This two-phase, self-validating system ensures high atom economy and exclusive regioselectivity .

Step-by-Step Self-Validating Protocol

Phase 1: Regioselective CuAAC Cycloaddition

-

Objective: Form the 1,4-disubstituted triazole core without handling unstable free aldehydes.

-

Procedure: In a round-bottom flask, dissolve cyclobutyl azide (1.0 equiv) and propiolaldehyde diethyl acetal (1.1 equiv) in a 1:1 (v/v) mixture of tert-butanol and deionized water. Add CuSO₄·5H₂O (5 mol%) followed by sodium ascorbate (10 mol%).

-

Causality in Design: The biphasic t-BuOH/H₂O solvent system perfectly mediates the solubility of both the lipophilic organic reactants and the inorganic catalyst salts. Sodium ascorbate is utilized to continuously reduce Cu(II) to the active Cu(I) species in situ. This reduction cycle prevents the oxidative Glaser homocoupling of the alkyne and guarantees exclusive 1,4-regioselectivity.

-

Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc). The reaction is complete when the azide spot is fully consumed. IR spectroscopy serves as a definitive self-validation tool; the disappearance of the strong, sharp azide stretching frequency at ~2100 cm⁻¹ confirms complete cycloaddition.

Phase 2: Acetal Hydrolysis to Carbaldehyde

-

Objective: Unmask the reactive aldehyde moiety.

-

Procedure: Concentrate the mixture under reduced pressure to remove t-BuOH. Re-dissolve the crude intermediate in anhydrous tetrahydrofuran (THF). Add 2M aqueous HCl dropwise at 0 °C, then allow the mixture to warm to room temperature for 2 hours.

-

Causality in Design: The diethyl acetal protecting group is highly stable under the mildly reducing conditions of Phase 1. A solvent swap to THF ensures homogeneity during acidic hydrolysis. The low temperature during HCl addition controls the exothermic oxonium ion formation, preventing degradation of the newly formed triazole ring.

-

Validation Checkpoint: Following aqueous workup and extraction with dichloromethane (DCM), the final product is validated via ¹H NMR. The appearance of a distinct singlet at ~10.1 ppm confirms the unmasked aldehyde proton, while a singlet at ~8.0 ppm confirms the triazole C5-H proton .

Mechanistic Workflow Visualization

Figure 1: CuAAC synthetic workflow for 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde.

Downstream Applications in Drug Discovery

The isolated 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is a powerful precursor for multi-component reactions (MCRs). A prominent application is its use in the A³ coupling (Aldehyde-Alkyne-Amine) to synthesize complex fused heterocycles.

For example, reacting this carbaldehyde with amidines and terminal alkynes in the presence of a nano-copper oxide catalyst yields highly functionalized 2-triazolyl-imidazo[1,2-a]pyridines . These fused bicyclic systems are highly sought after in pharmacology, frequently serving as the core scaffolds for novel anti-inflammatory agents, analgesics, and GABA receptor modulators. By utilizing the cyclobutyl-triazole building block, researchers can systematically explore the structure-activity relationship (SAR) of the lipophilic pocket in these biological targets.

References

-

Meldal, M., & Tornøe, C. W. "Peptide Conjugation via CuAAC 'Click' Chemistry." Molecules, 2013. Available at:[Link]

-

Opsomer, T., et al. "1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles." Organics, 2021. Available at:[Link]

-

RSC Advances. "Synthesis of 2-triazolyl-imidazo[1,2-a]pyridine through a one-pot three-component reaction using a nano copper oxide assisted click-catalyst." Royal Society of Chemistry, 2015. Available at:[Link]

Comprehensive Toxicological and Safety Assessment of 1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Scientists Document Type: Technical Whitepaper & Safety Protocol Guide

Executive Summary

In modern medicinal chemistry, click-derived 1,2,3-triazoles serve as critical bioisosteres for amide bonds and aromatic rings. The compound 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde (CAS: 1781130-44-6) [1] is an increasingly utilized building block for synthesizing complex heterocyclic therapeutics. However, the presence of a highly reactive C4-carbaldehyde group introduces specific toxicological liabilities, primarily driven by electrophilic reactivity. This whitepaper synthesizes the theoretical toxicity, Material Safety Data Sheet (MSDS) handling guidelines, and validated experimental protocols for assessing the safety profile of this compound.

Chemical Identity & Structural Rationale

Understanding the safety profile requires deconstructing the molecule into its functional components.

-

Cyclobutyl Ring: Imparts lipophilicity and unique conformational rigidity, enhancing membrane permeability but potentially increasing non-specific binding.

-

1,2,3-Triazole Core: Generally considered metabolically stable and non-toxic; it resists oxidative and reductive degradation in vivo.

-

C4-Carbaldehyde (Aldehyde): The primary pharmacophore for toxicity. Aldehydes are strong electrophiles capable of forming Schiff bases with primary amines on proteins (e.g., lysine residues) and nucleic acids, leading to haptenization, protein cross-linking, and cellular stress.

Physicochemical Properties

| Property | Value | Causality / Implication |

| CAS Number | 1781130-44-6[1] | Unique identifier for regulatory tracking. |

| Molecular Weight | 151.17 g/mol [1] | Low MW allows rapid diffusion across biological membranes and respiratory epithelia. |

| Formula | C7H9N3O[1] | High nitrogen content requires assessment for combustion byproducts (NOx). |

| Physical State | Solid/Powder | Inhalation hazard due to potential aerosolization of fine particulates. |

Mechanistic Toxicology

The toxicity of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde is not fully empirically characterized in literature; therefore, predictive toxicology paradigms must be applied. The primary mechanism of cellular injury is electrophilic stress .

When the aldehyde moiety enters the intracellular environment, it acts as a soft electrophile. It covalently modifies nucleophilic targets, primarily the sulfhydryl groups of glutathione (GSH) and the amine groups of cellular proteins. Depletion of GSH leads to an accumulation of Reactive Oxygen Species (ROS), triggering oxidative stress pathways (e.g., Nrf2/ARE activation) and eventually apoptosis if the stress exceeds cellular buffering capacity.

Figure 1: Predictive toxicological pathway of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde via electrophilic stress.

MSDS Safety Data & Handling Protocols

Based on the structural alerts (aldehyde) and standard practices for novel heterocyclic building blocks[1], the following MSDS parameters must be strictly enforced.

Hazard Identification (GHS Classification)

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.

-

Skin Irritation (Category 2): Causes skin irritation due to protein cross-linking potential.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.

Personal Protective Equipment (PPE) & Engineering Controls

-

Respiratory Protection: Handling must occur within a certified Class II Type A2 Biological Safety Cabinet or a chemical fume hood. If aerosolization is possible, a NIOSH-approved N95 or P100 particulate respirator is required.

-

Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) must be worn. The aldehyde can penetrate compromised barriers; double gloving is recommended during synthesis.

-

Eye Protection: Tight-fitting safety goggles.

Emergency Response Protocols

-

Inhalation: Remove to fresh air immediately. The aldehyde vapor can cause acute bronchospasm. Administer oxygen if breathing is difficult.

-

Dermal Contact: Flush with copious amounts of water for at least 15 minutes. Do not use solvents (e.g., ethanol) to wash the skin, as this may enhance dermal penetration of the lipophilic cyclobutyl compound.

-

Spill Cleanup: Do not sweep dry powder. Moisten with water or a 5% sodium bisulfite solution (to neutralize the aldehyde via bisulfite adduct formation) before wiping up with absorbent materials.

Experimental Protocols: Toxicity Screening

To validate the safety profile of 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde for downstream applications, a standardized in vitro cytotoxicity assay is required. We utilize the Resazurin (Alamar Blue) reduction assay in HepG2 (human liver carcinoma) cells to assess metabolic viability.

Rationale for Protocol Design

HepG2 cells are chosen due to their robust expression of xenobiotic-metabolizing enzymes. Resazurin is utilized over MTT because it is non-toxic, allowing for multiplexing with downstream ROS or caspase assays, and it avoids artifacts caused by direct reduction of the dye by the aldehyde moiety.

Step-by-Step Cytotoxicity Assay Protocol

-

Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well clear-bottom black plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Preparation: Dissolve 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde in anhydrous DMSO to create a 100 mM stock. Caution: Perform this in a fume hood.

-

Serial Dilution: Prepare a 10-point dose-response curve (0.1 µM to 500 µM) in serum-free DMEM. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

-

Treatment: Aspirate media from the 96-well plate and apply 100 µL of the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 50 µM Doxorubicin). Incubate for 48 hours.

-

Resazurin Addition: Add 20 µL of 0.15 mg/mL resazurin solution to each well. Incubate for 4 hours at 37°C.

-

Quantification: Measure fluorescence using a microplate reader (Excitation: 560 nm, Emission: 590 nm).

-

Data Analysis: Calculate cell viability relative to the vehicle control. Determine the IC50 using non-linear regression analysis (four-parameter logistic curve).

Figure 2: Step-by-step experimental workflow for in vitro cytotoxicity screening.

References

Sources

Application Note: Reductive Amination Protocol Using 1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde

Introduction & Chemical Context

In modern drug discovery, the 1,2,3-triazole ring is frequently deployed as a robust bioisostere for amide bonds, offering enhanced metabolic stability and favorable dipole characteristics. Specifically,1[1] is a highly versatile building block. The cyclobutyl appendage introduces a unique degree of steric bulk and lipophilicity, which is critical for tuning the pharmacokinetic properties and target-binding affinity of drug candidates.

Reductive amination is the premier synthetic method for coupling this heterocyclic aldehyde with primary or secondary amines to generate diverse, functionalized amine libraries 2[2]. This application note details a highly optimized, self-validating protocol for this transformation.

Mechanistic Rationale & Reagent Selection

The reductive amination process involves two distinct causal steps: condensation and chemoselective reduction.

-

Condensation: The nucleophilic amine attacks the electrophilic C4-aldehyde of the triazole, eliminating water to form an imine (from primary amines) or an iminium ion (from secondary amines). Because the 1,2,3-triazole ring is electron-withdrawing, the aldehyde is highly electrophilic. However, for weakly nucleophilic amines (e.g., anilines), 3[3], further lowering the LUMO energy and driving the nucleophilic attack.

-

Chemoselective Reduction: 4[4]. The three electron-withdrawing acetoxy groups on the boron atom stabilize the B-H bond, making STAB significantly less reactive than Sodium Borohydride (NaBH₄). This ensures that the imine/iminium intermediate is selectively reduced without prematurely reducing the unreacted aldehyde starting material into an unwanted alcohol byproduct.5[5].

Reaction Workflow

Fig 1. Workflow of STAB-mediated reductive amination of triazole carbaldehyde.

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure the researcher can independently verify the success of each phase before proceeding.

Materials Required:

-

1-Cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv)

-

Target Amine (1.05 - 1.2 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (Anhydrous)

-

Glacial Acetic Acid (AcOH)

Step 1: Imine/Iminium Condensation

-

Dissolve 1-cyclobutyl-1H-1,2,3-triazole-4-carbaldehyde (1.0 equiv) in anhydrous DCE to achieve a 0.2 M concentration under an inert atmosphere (N₂ or Ar).

-

Add the target amine (1.05 - 1.2 equiv) in one portion.

-

Causality Check: If the amine is sterically hindered or electron-deficient (e.g., anilines), add glacial AcOH (1.0 equiv). The acid protonates the aldehyde, increasing its electrophilicity to overcome poor nucleophilicity.

-

Stir the mixture at room temperature for 1–2 hours.

-

Validation Check: Remove a 10 µL aliquot, dilute in DCM, and analyze via TLC (e.g., 5% MeOH in DCM). The starting aldehyde (UV active, Rf ~0.6) should be consumed, replaced by a new spot corresponding to the imine intermediate.

Step 2: Chemoselective Reduction

-

Cool the reaction mixture to 0 °C using an ice bath. Rationale: Cooling controls the exothermic nature of the hydride transfer and suppresses background reduction of any trace residual aldehyde.

-

Add STAB (1.5 equiv for primary amines; 2.0 equiv for secondary amines) portion-wise over 5 minutes.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–12 hours.

-

Validation Check: Monitor via LC-MS or TLC. The imine intermediate should disappear, yielding the more polar, ninhydrin-active alkylated amine product (Rf ~0.2-0.3).

Step 3: Quench and Workup

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to the reaction solvent). Rationale: The basic quench neutralizes residual AcOH and destroys excess STAB, releasing hydrogen gas (hence, add slowly to prevent vigorous bubbling).

-

Stir vigorously for 15 minutes to ensure the complete breakdown of boron complexes.

-

Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

-

Purify the crude residue via flash column chromatography. Pro-tip: Use a gradient of 0-10% MeOH in DCM with 1% Et₃N added to the eluent to prevent the secondary/tertiary amine product from streaking on the silica gel.

Optimization & Quantitative Data Summary

Reaction kinetics and yields are highly dependent on the steric and electronic nature of the incoming amine. Use the table below to adjust equivalents and reaction times accordingly.

Table 1: Optimization Parameters for Reductive Amination by Amine Class

| Amine Class | Nucleophilicity | STAB (Equiv) | AcOH Catalyst | Reaction Time | Expected Yield |

| Primary Aliphatic | High | 1.4 - 1.5 | Optional (0.1 eq) | 2 - 4 h | 80 - 95% |

| Secondary Aliphatic | Moderate | 1.5 - 2.0 | Recommended (1.0 eq) | 4 - 12 h | 70 - 85% |

| Aromatic (Anilines) | Low | 2.0 | Required (1.0 - 2.0 eq) | 12 - 24 h | 50 - 75% |

References

-

Design, synthesis, and biological evaluation of 1,2,4-triazole derivatives as potent antitubercular agents. rhhz.net. 3

-

Troubleshooting guide for reactions involving 1-Trityl-1H-1,2,4-triazole-5-carbaldehyde. benchchem.com.5

-

EN300-266078 - EnamineStore. enaminestore.com. 1

-

Discovery of a Series of Substituted 1H-((1,2,3-Triazol-4-yl)methoxy)pyrimidines as Brain Penetrants and Potent GluN2B-Selective Negative Allosteric Modulators. acs.org. 2

-

ChemInform Abstract: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. researchgate.net. 4